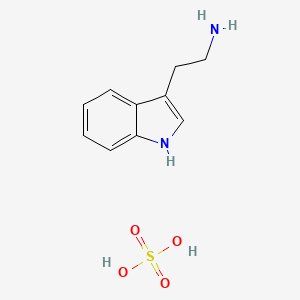

1H-Indole-3-ethylamine sulphate

Description

Contextualization within Indole (B1671886) Alkaloid Research

Indole alkaloids represent one of the largest and most diverse classes of natural products, with over 4,100 known compounds. wikipedia.org These compounds are characterized by the presence of an indole moiety, which consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. alfa-chemistry.com The amino acid tryptophan serves as the biochemical precursor for this vast family of molecules. wikipedia.org

Indole alkaloids are broadly classified into two main groups: non-isoprenoid and isoprenoid alkaloids. wikipedia.orgalfa-chemistry.com 1H-Indole-3-ethylamine (tryptamine) falls into the non-isoprenoid category, specifically as a simple indole derivative. wikipedia.orgalfa-chemistry.comnumberanalytics.com This group also includes simple derivatives of β-carboline and pyrroloindole alkaloids. alfa-chemistry.com Tryptamine's fundamental structure serves as a key building block, or synthon, for the biosynthesis and chemical synthesis of more structurally complex indole alkaloids, including the monoterpenoid indole alkaloids like vinblastine (B1199706) and vincristine (B1662923), which have significant pharmaceutical applications. numberanalytics.commdpi.comgrinnell.edu Its role as a precursor is fundamental to the structural diversity observed across the entire class of indole alkaloids. numberanalytics.com

Significance in Medicinal Chemistry and Biochemistry Research

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. alfa-chemistry.comresearchgate.net 1H-Indole-3-ethylamine (tryptamine) and its derivatives are of significant interest in drug discovery and biochemical research. walshmedicalmedia.comnih.gov

In biochemistry, tryptamine (B22526) is recognized as a trace amine found in the mammalian brain, where it may function as a neurotransmitter or neuromodulator. walshmedicalmedia.comresearchgate.net Its structure is closely related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin, highlighting its importance in neurobiology. wikipedia.orgontosight.ai

In medicinal chemistry, the tryptamine skeleton is a foundational structure for numerous synthetic and semi-synthetic drugs. walshmedicalmedia.com Researchers frequently use tryptamine as a starting material to synthesize novel derivatives with tailored biological activities. mdpi.commdpi.comresearchgate.net These synthetic analogues are investigated for a variety of therapeutic targets. For instance, tryptamine derivatives have been designed as multi-target directed ligands for neurodegenerative disorders like Alzheimer's and Parkinson's disease, as regulators of lipid metabolism, and as potential anticancer agents. mdpi.comfrontiersin.orgresearchgate.net The study of how structural modifications to the tryptamine core affect interactions with biological targets, such as serotonin receptors (e.g., 5-HT2A), is a vibrant area of ongoing research. nih.govfrontiersin.org

Historical Perspectives on Indole and Tryptamine Derivatives in Academic Inquiry

The academic study of indole alkaloids is rooted in a long history of human interaction with plants and fungi containing these compounds. wikipedia.org For millennia, extracts from plants like Rauvolfia serpentina, containing the indole alkaloid reserpine, were used in Indian medicine, and psilocybin-containing mushrooms were used in Aztec rituals. wikipedia.org The formal scientific investigation began in the 19th century with the isolation of compounds like physostigmine (B191203) in 1864 and the identification of the indole ring system itself around 1869. wikipedia.orgnih.gov

The discovery and structural elucidation of these naturally occurring molecules provided a major impetus for the growth of natural products chemistry. numberanalytics.com The complexity of indole alkaloids presented significant challenges to chemical synthesis, driving the development of new synthetic strategies and methodologies. numberanalytics.com

The scientific study of simpler tryptamines, such as N,N-dimethyltryptamine (DMT), began in the mid-20th century. wikipedia.org This research unveiled their profound effects on the central nervous system and led to the investigation of their mechanisms of action, primarily as agonists of serotonin receptors. researchgate.netfrontiersin.org This historical progression from observing the effects of crude plant extracts to synthesizing and evaluating specific molecules in controlled laboratory settings illustrates the evolution of academic inquiry in this field. Today, tryptamine and its derivatives continue to be central to research aimed at understanding neurological processes and developing new therapeutic agents. walshmedicalmedia.comnih.govfrontiersin.org

Compound Reference Table

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34685-69-3 |

|---|---|

Molecular Formula |

C10H14N2O4S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)ethanamine;sulfuric acid |

InChI |

InChI=1S/C10H12N2.H2O4S/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-5(2,3)4/h1-4,7,12H,5-6,11H2;(H2,1,2,3,4) |

InChI Key |

XYNMIXARELPXEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN.OS(=O)(=O)O |

Related CAS |

61-54-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 3 Ethylamine Sulphate and Its Analogues

Classical Approaches to Indole-3-ethylamine Core Synthesis

The foundational methods for constructing the indole (B1671886) nucleus have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical reactions offer robust pathways to the core structure of tryptamines.

Fischer Indole Synthesis Applications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent and versatile method for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.org This method is widely used in the synthesis of tryptan-class drugs, which are structurally related to tryptamine (B22526). wikipedia.org

The general mechanism commences with the reaction of a substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine tautomer. Following protonation, a rsc.orgrsc.org-sigmatropic rearrangement occurs, leading to the formation of a diimine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. wikipedia.org

For the synthesis of tryptamines, a key carbonyl component required is a synthetic precursor or a latent form of 4-aminobutanal. researchgate.net Various precursors have been explored, including derivatives of 4-nitrobutanal, which can be synthesized via the Michael addition of nitroalkanes to acrolein. researchgate.net The aliphatic nitro group is readily reducible to the corresponding amine, providing the necessary aminoethyl side chain. researchgate.net

| Precursor Type | Description | Reference |

| 4-Nitrobutanal Derivatives | Synthesized from Michael addition of nitroalkanes to acrolein. The nitro group is subsequently reduced to an amine. | researchgate.net |

| 4-Chlorobutanal and its Acetals | Frequently used precursors for aminobutanal. | researchgate.net |

Madelung and Reissert Indole Syntheses in Derivative Preparation

The Madelung and Reissert syntheses represent alternative classical routes to the indole core, each with its own specific applications and limitations.

The Madelung synthesis , first reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org The reaction typically utilizes sodium or potassium alkoxides as the base. wikipedia.org The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after hydrolysis, yields the indole. wikipedia.org While powerful, the harsh reaction conditions can limit its applicability to substrates with sensitive functional groups.

The Reissert indole synthesis offers a pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization, commonly using reagents like zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.org While this method is effective for producing substituted indoles, its application to the direct synthesis of 3-substituted indoles like tryptamine is less common. Unexpectedly, the Reissert synthesis can sometimes yield 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives as byproducts, particularly during the catalytic reduction of the intermediate 2-nitrophenylpyruvate. thieme-connect.com

Modern Organic Synthesis Strategies for 1H-Indole-3-ethylamine Derivatives

Contemporary organic synthesis has introduced a plethora of advanced techniques for the preparation of tryptamine and its analogues, often providing milder reaction conditions, greater functional group tolerance, and improved efficiency.

Multi-Step Organic Synthesis from Precursors

Modern multi-step syntheses often commence from readily available indole precursors. A notable example is the three-step synthesis of tryptamine derivatives starting from indole-3-carboxaldehyde. tci-thaijo.org This process typically involves a Henry reaction between indole-3-carboxaldehyde and a nitroalkane to form a 3-(2-nitrovinyl)indole derivative. Subsequent reduction of the nitrovinyl group furnishes the desired tryptamine. tci-thaijo.org

A common challenge with this approach is the choice of reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, it can be harsh and may not be compatible with certain functional groups. Milder and more selective reducing systems, such as sodium borohydride (NaBH₄) in combination with nickel(II) acetate, have been developed to overcome these limitations. tci-thaijo.org

| Step | Reaction | Reagents |

| 1 | Henry Reaction | Indole-3-carboxaldehyde, Nitroalkane |

| 2 | Reduction of Nitrovinyl Group | NaBH₄, Ni(OAc)₂·4H₂O |

Another modern approach involves the direct C-H functionalization of indoles. For instance, iron porphyrin has been used to catalyze the reaction of indoles with diazoacetonitrile, providing a direct route to tryptamine precursors. thieme.deresearchgate.net

Nucleophilic Addition Reactions in Indole Derivative Synthesis

The electron-rich nature of the indole ring makes it susceptible to nucleophilic attack, particularly at the C3 position. This reactivity is harnessed in various synthetic strategies.

One such method involves the nucleophilic addition of indoles to aldehydes. nih.gov While the reaction of indole with aromatic aldehydes typically yields bis(indolyl)methanes, the use of aliphatic aldehydes can lead to the formation of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. nih.gov

Furthermore, indole-3-acetaldehyde and its derivatives are key intermediates in many tryptamine syntheses. These aldehydes can undergo nucleophilic addition reactions to introduce various functional groups. For instance, the addition of amines to indole-3-acetaldehyde followed by reduction is a direct method for preparing N-substituted tryptamines. The sodium bisulfite adduct of indole-3-acetaldehyde is a stable and water-soluble precursor that can be used in these reactions.

Functionalization and Derivatization at Specific Indole Ring Positions

The ability to selectively functionalize the indole ring at specific positions is crucial for generating diverse libraries of tryptamine analogues for structure-activity relationship studies.

Late-stage functionalization of the tryptamine core is a particularly attractive strategy. A recently developed method utilizes an oxidative halocyclization of tryptamines with a simple aqueous solution of sodium hypochlorite (NaClO). chemistryviews.org This reaction forms a halogenated intermediate that can be subsequently reacted with a variety of nucleophiles, such as aromatic and alkylamines, phenols, and other indoles, to introduce diverse substituents. chemistryviews.org This approach allows for the rapid generation of a wide range of tryptamine derivatives from a common precursor.

Transition metal-catalyzed C-H functionalization has also emerged as a powerful tool for the direct modification of the indole nucleus in tryptamines. researchgate.net For example, palladium-catalyzed C-H activation of tryptamines can be achieved using an in-situ-formed imine as a directing group, enabling the synthesis of functionalized tetrahydro-β-carbolines. researchgate.net

| Position | Reaction Type | Reagents/Catalysts |

| Various | Oxidative Halocyclization and Nucleophilic Substitution | NaClO, various nucleophiles |

| C2 | Palladium-Catalyzed C-H Activation | Palladium catalyst, imine directing group |

Catalytic Approaches in Indole Ethylamine (B1201723) Synthesis

Catalysis offers a powerful tool for the synthesis of indole ethylamines and related structures, providing pathways that are often more efficient and selective than classical stoichiometric methods. These approaches include the application of green chemistry principles, the use of acid catalysts, and innovative photocatalytic methods.

The integration of green chemistry principles into the synthesis of indole derivatives aims to reduce the environmental impact of chemical processes. researchgate.net This involves strategies such as maximizing atom economy, utilizing less hazardous reagents, employing benign solvents like ethanol, and using catalytic rather than stoichiometric reagents to minimize waste. greenchemistry-toolkit.orgrsc.org The concept of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, is a key metric for evaluating the sustainability of a synthetic route. greenchemistry-toolkit.org

Recent methodologies have focused on developing multicomponent reactions (MCRs) that assemble complex indole cores from simple, readily available precursors in a single step, often under mild, metal-free conditions. rsc.org Furthermore, biocatalytic processes that use enzymes or whole organisms to perform chemical transformations at ambient temperature and pressure represent a significant advancement in green synthesis. greenchemistry-toolkit.org These approaches not only reduce energy consumption and hazardous waste but also offer high selectivity. researchgate.net

Table 1: Key Green Chemistry Strategies in Indole Synthesis

| Principle | Application in Indole Synthesis | Benefit |

|---|---|---|

| Atom Economy | Designing reactions, like Diels-Alder, where most reactant atoms are incorporated into the product. greenchemistry-toolkit.org | Reduces waste generation. |

| Catalysis | Using catalytic amounts of acids or enzymes instead of stoichiometric reagents. greenchemistry-toolkit.org | Increases efficiency, lowers costs, and minimizes waste. |

| Benign Solvents | Employing solvents like ethanol or conducting reactions in water or solvent-free conditions. rsc.org | Reduces environmental pollution and health hazards. |

| Renewable Feedstocks | Developing biocatalytic processes to produce key intermediates from renewable sources like sugars. greenchemistry-toolkit.org | Decreases reliance on petrochemicals. |

Both Brønsted and Lewis acids are effective catalysts for synthesizing the indole nucleus and its derivatives. Lewis acids, such as zinc triflate (Zn(OTf)₂), boron trifluoride etherate (BF₃·Et₂O), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), have been shown to efficiently catalyze the cyclization of ortho-imino phenyldiazoacetates to yield 2,3-substituted indoles. nih.govorganic-chemistry.org This method is highly efficient, often proceeding to quantitative yields with low catalyst loadings (≤1 mol%) under mild conditions. nih.govorganic-chemistry.org The mechanism involves the activation of an imine by the Lewis acid, facilitating an intramolecular electrophilic attack on the diazo carbon to form a diazonium ion intermediate, which then cyclizes to the indole product. scispace.comorganic-chemistry.org

Brønsted acids are also utilized in indole synthesis, particularly in cyclocondensation reactions. For instance, they can catalyze the reaction of 3-substituted indoles with donor-acceptor cyclopropanes. nih.gov In this process, the indole acts as a double nucleophile, leading to the formation of complex heterocyclic scaffolds like 8,9-dihydropyrido[1,2-a]indoles, which are core structures in several biologically active alkaloids. nih.gov

Table 2: Comparison of Lewis Acids in Indole Synthesis

| Lewis Acid Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|

| BF₃·Et₂O | < 10 min | 100% | organic-chemistry.org |

| TiCl₄ | < 10 min | 100% | organic-chemistry.org |

| SnCl₄ | < 10 min | 100% | organic-chemistry.org |

| Cu(OTf)₂ | < 10 min | 100% | organic-chemistry.org |

Photocatalysis has emerged as a sustainable and powerful strategy in organic synthesis, including the functionalization of indoles. nih.gov This approach utilizes light energy to drive chemical reactions, often under mild conditions. A notable application is the diastereoselective dearomatization of indoles via hydroboration. nih.gov

In one method, a heterogeneous photocatalyst, such as vacancy-engineered polymeric carbon nitride, is used in combination with an N-heterocyclic carbene (NHC)-borane. nih.gov This transition-metal-free system uses visible light (e.g., blue LEDs) to achieve the trans-hydroboration of indole derivatives, producing boryl indolines. These products are valuable synthetic intermediates. The eco-friendliness, cost-effectiveness, and potential for scalability make this photocatalytic approach highly attractive for industrial applications. nih.gov

Chemo-Enzymatic Synthesis of Indole-Derived Compounds

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create complex molecules with high precision. Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them ideal for constructing intricate natural product-like scaffolds from indole building blocks. nih.govmdpi.com

Carbazoles, which feature a tricyclic system containing an indole moiety, are important scaffolds for various bioactive natural products. mdpi.com Biotransformation systems using multiple enzymes have been designed to synthesize a variety of carbazole derivatives. A three-enzyme system containing NzsH (a ThDP-dependent enzyme), NzsJ (a 3-ketoacyl-ACP synthase), and NzsI (an aromatase/cyclase) can convert indole-3-pyruvate and pyruvate into carbazole structures. mdpi.com

This system's flexibility allows for the use of various synthetic acyl-thioester analogues (acyl-SNACs) as donor substrates, enabling the production of carbazoles with diverse acyl substituents. mdpi.com This demonstrates the considerable substrate promiscuity of the enzymatic cascade, opening avenues for creating libraries of novel carbazole compounds. mdpi.com

To further enhance synthetic utility, biotransformation systems have been expanded to start from simpler, more readily available indole building blocks rather than indole-3-pyruvate. nih.govmdpi.com This is achieved by incorporating additional enzymes into the cascade. For instance, a five-enzyme system can be created by adding an engineered tryptophan synthase β-subunit (PfTrpB) and a commercially available L-amino acid oxidase (LAAO). mdpi.com

In this expanded system, the LAAO converts various substituted indoles into their corresponding indole-pyruvate derivatives. These intermediates then enter the NzsH-catalyzed pathway to generate acyloin intermediates, which are subsequently converted into the final carbazole products by NzsJ and NzsI. nih.govmdpi.com This one-pot, multi-enzyme approach allows for the synthesis of modified carbazoles, such as 4-fluoro-carbazole derivatives, directly from simple indole precursors, showcasing the power of biotransformation in generating molecular diversity. mdpi.com

Table 3: Enzymes Used in Chemo-Enzymatic Synthesis of Indole Derivatives

| Enzyme | Function | Role in Cascade |

|---|---|---|

| L-amino acid oxidase (LAAO) | Oxidizes L-amino acids (or indole precursors) to α-keto acids. | Generates indole-3-pyruvate derivatives from various indoles. nih.govmdpi.com |

| Tryptophan synthase (e.g., PfTrpB) | Synthesizes tryptophan analogues. | Converts diverse indole building blocks into substrates for LAAO. mdpi.com |

| NzsH | Thiamine-diphosphate (ThDP)-dependent enzyme. | Catalyzes the formation of acyloin intermediates from indole-pyruvates. nih.govmdpi.com |

| NzsJ | FabH-like 3-ketoacyl-ACP synthase. | Involved in the conversion of the acyloin intermediate. mdpi.com |

| NzsI | Aromatase/cyclase. | Catalyzes the final cyclization to form the carbazole ring system. mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design of 1h Indole 3 Ethylamine Derivatives

Investigation of Core Indole-3-ethylamine Scaffolds and Substitutions

The 1H-Indole-3-ethylamine scaffold, the fundamental structure of tryptamine (B22526), is a "privileged structure" in drug discovery, meaning it can bind to a variety of receptors with high affinity. researchgate.netnih.gov This versatility makes it a valuable starting point for the development of new drugs. chula.ac.th The core structure consists of an indole (B1671886) ring system connected to an ethylamine (B1201723) side chain at the third position of the pyrrole (B145914) ring. nih.govresearchgate.net

The synthesis of various tryptamine derivatives has been a focus of research to explore their potential as antitumor agents. mdpi.com One study involved the creation of five new tryptamine derivatives, where the tryptamine nucleus was linked to either an azelayl chain or a 1,1,1-trichloroethyl group, which was then connected to another heterocyclic scaffold. mdpi.com This highlights the strategy of combining the tryptamine scaffold with other pharmacologically active groups to create hybrid molecules with potentially enhanced or novel biological activities. mdpi.com

Influence of Substituent Positions on Biological Activities

The specific placement of substituents on the 1H-Indole-3-ethylamine framework is a critical determinant of its biological effects. The electronic properties, size, and lipophilicity of these substituents, as well as their location on the indole ring or the ethylamine side chain, can lead to significant variations in potency and selectivity.

The introduction of alkyl and halogen groups at different positions on the tryptamine scaffold has been extensively studied to understand their impact on biological activity. researchgate.net

Alkyl Substitutions:

Indole Ring: Methyl groups at positions 6 and 7 of the indole ring are generally disfavored for activity at certain receptors. nih.gov Conversely, small alkyl substitutions at the C3 position of the indoline (B122111) ring have been shown to enhance selectivity for the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT). researchgate.net Specifically, compounds with a 3,3-dimethyl group on the indoline ring exhibited potent NET inhibition and excellent selectivity. researchgate.net However, alkyl substituents on the smaller pyrrole ring of the tryptamine group can have a negative influence on the affinity for the 5-HT₂A receptor. researchgate.netnih.gov

Ethylamine Side Chain: The presence of an ethyl group at the 5-position of the indole ring can significantly affect the compound's pharmacological properties. ontosight.ai

Halogen Substitutions:

Indole Ring: Halogen substituents are generally well-tolerated and can positively contribute to activity. nih.gov For instance, halogen substitutions at positions 5 and 7 enhance activity, suggesting that electronegative substituents at these positions are favorable. nih.gov Specifically, a fluorine substituent at position 5 is positively correlated with activity. nih.gov In some cases, substitutions with electron-withdrawing groups like Cl and Br at the R3 position have shown favorable effects on affinity towards the 5-HT₂A receptor. researchgate.net

General Effects: The inclusion of halogen atoms in a drug molecule is a common strategy in medicinal chemistry to alter physicochemical properties, which can lead to improved oral absorption and cell membrane permeability. mdpi.com

The following table summarizes the effects of some alkyl and halogen substitutions on the activity of tryptamine derivatives:

| Substituent | Position | Effect on Activity | Reference |

| Methyl | 6, 7 | Disfavored | nih.gov |

| Methyl | 2, 4 | Negative influence from position 7 | nih.gov |

| Alkyl | Pyrrole Ring | Negative influence on 5-HT₂A affinity | researchgate.netnih.gov |

| 3,3-Dimethyl | Indoline Ring | Potent NET inhibition and selectivity | researchgate.net |

| Halogen | 5, 7 | Enhances activity | nih.gov |

| Fluorine | 5 | Positively correlated with activity | nih.gov |

| Cl, Br | R3 | Favorable for 5-HT₂A affinity | researchgate.net |

The indole nucleus, being a nitrogen-containing heterocycle, is a fundamental component of many biologically active compounds. chula.ac.th The design of tryptamine derivatives often involves the modification or bioisosteric replacement of this indole ring to explore new chemical space and improve pharmacological properties. mdpi.com

The introduction of other nitrogen-containing heterocyclic rings can significantly impact the biological activity of the resulting molecule. For example, the combination of a tryptamine moiety with a 2-aminopyrimidine (B69317) ring has been shown to produce compounds with notable activity in hematological cancer cell lines. mdpi.com Similarly, the incorporation of a pyrimidine (B1678525) ring has been identified as an important structural motif for the biological activity of certain compounds. mdpi.com

Furthermore, the fusion of the indole ring with other rings to create more rigid polycyclic structures can lead to a high degree of functional specialization. nih.gov For instance, the synthesis of 1,2,3,6-tetrahydro- and 1,2,3,4,5,6-hexahydro researchgate.netnih.govdiazepino[6,5-b]indole derivatives represents an approach to creating novel tryptamine-based structures with potential biological activity. researchgate.net The development of 1,3-benzothiazole (BTZ) derivatives as bioisosteric replacements for the indole ring is another strategy employed in drug design. mdpi.com

The following table provides examples of nitrogen heterocyclic rings incorporated into tryptamine derivative designs and their associated outcomes:

| Incorporated Heterocycle | Resulting Compound/Derivative | Observed Effect/Potential | Reference |

| 2-Aminopyrimidine | Tryptamine-2-aminopyrimidine hybrid | Activity in hematological cancer cell lines | mdpi.com |

| Pyrimidine | Apcin analogue | Important structural motif for activity | mdpi.com |

| researchgate.netnih.govDiazepino[6,5-b]indole | Fused polycyclic structure | Novel tryptamine-based structures | researchgate.net |

| 1,3-Benzothiazole | Bioisosteric replacement of indole | Clinically relevant roles, particularly in CNS | mdpi.com |

Comparative SAR with Phenethylamine (B48288) and Tryptamine Derivatives

Both phenethylamines and tryptamines are crucial classes of compounds that interact with various receptors, particularly serotonin receptors. nih.govbiomolther.org While they share a common ethylamine side chain, the nature of the aromatic ring system—a phenyl ring in phenethylamines and an indole ring in tryptamines—leads to distinct structure-activity relationships. nih.govbiomolther.org

Studies have shown that phenethylamine derivatives often exhibit a higher affinity for the 5-HT₂A receptor compared to their tryptamine counterparts. nih.govresearchgate.netnih.gov In phenethylamines, substitutions on the phenyl ring, especially at the para position with alkyl or halogen groups, tend to have a positive effect on binding affinity. researchgate.netnih.gov

In contrast, for tryptamine derivatives, oxygen-containing substituents on the larger benzene (B151609) ring of the indole nucleus positively influence 5-HT₂A receptor affinity, while alkyl substituents on the smaller pyrrole ring have a negative impact. researchgate.netnih.gov Tryptamines are generally considered more selective for 5-HT₂A receptors than phenethylamines, which often show high affinity for the 5-HT₂C receptor as well. nih.gov

Ergolines, which can be viewed as rigidified tryptamines, are another class of compounds that interact with these receptors, but they typically exhibit less subtype selectivity compared to both phenethylamines and tryptamines. nih.gov

The following table provides a comparative overview of the SAR for phenethylamine and tryptamine derivatives:

| Feature | Phenethylamine Derivatives | Tryptamine Derivatives | Reference |

| Aromatic Ring | Phenyl | Indole | nih.govbiomolther.org |

| 5-HT₂A Receptor Affinity | Generally higher | Generally lower than phenethylamines | nih.govresearchgate.netnih.gov |

| Favorable Substitutions | Alkyl or halogen groups at the para position of the phenyl ring. | Oxygen-containing substituents on the benzene ring of the indole. | researchgate.netnih.gov |

| Unfavorable Substitutions | Alkyl substituents on the pyrrole ring. | researchgate.netnih.gov | |

| Receptor Selectivity | Also bind to 5-HT₂C with high affinity. | More selective for 5-HT₂A. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of 1H-Indole-3-ethylamine derivatives. The introduction of a chiral center, often at the alpha- or beta-position of the ethylamine side chain, can lead to enantiomers with significantly different pharmacological profiles.

The synthesis of enantioenriched tryptamine derivatives is a key area of research to elucidate the specific interactions of each stereoisomer with its biological target. researchgate.net For example, studies on alpha-methyltryptamines have highlighted the importance of stereochemistry in their activity. nih.gov

One synthetic approach to creating enantioenriched beta-substituted tryptamines involves the stereocontrolled ring opening of N-acylaziridines in the presence of indole. This method yields tryptamines with unique substitution patterns as a single enantiomer, allowing for the investigation of their specific biological effects. researchgate.net

The discovery of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors further underscores the importance of stereochemistry. researchgate.net The synthesis and chiral resolution of the diastereomeric isomers revealed that the (2R,3S)-isomer was a potent and selective norepinephrine reuptake inhibitor. researchgate.net This demonstrates that a specific stereochemical configuration is crucial for achieving the desired biological activity and selectivity.

Biochemical Interactions and Mechanisms of Action of 1h Indole 3 Ethylamine Sulphate Pre Clinical Research

Modulation of Neurotransmitter Systems

1H-Indole-3-ethylamine, also known as tryptamine (B22526), and its analogues represent a class of compounds that exert significant influence over various neurotransmitter systems. nih.govwikipedia.org Their structural similarity to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) allows them to interact with a range of serotonin receptors, leading to a cascade of neurochemical events. frontiersin.orgtaylorandfrancis.com Preclinical research has been pivotal in elucidating these complex interactions and their implications.

Interactions with Serotonin Receptors (e.g., 5-HT2AR, 5-HT2C, 5-HT3)

The primary mechanism through which tryptamines exert their effects is by acting as agonists at various serotonin receptors. frontiersin.orgnih.gov Among these, the 5-HT2A receptor is considered a principal target. researchgate.netnih.gov Activation of 5-HT2A receptors is strongly linked to the characteristic behavioral and potential therapeutic effects of tryptamine psychedelics. researchgate.netucdavis.edu Studies using 5-HT2A antagonists like ketanserin (B1673593) have demonstrated the crucial role of this receptor in mediating the effects of certain tryptamines. researchgate.netucdavis.edu For instance, the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential, is blocked by 5-HT2A antagonists. nih.gov

The interaction with the 5-HT2C receptor has also been investigated. For example, the tryptamine derivative N,N-diisopropyltryptamine (DiPT) has been shown to be a low-potency full agonist at the 5-HT2C receptor in vitro. nih.gov The 5-HT2C receptor appears to modulate the discriminative stimulus effects of certain tryptamines, indicating its role in the subjective experiences these compounds produce. nih.gov The affinity and efficacy of various substituted tryptamines at 5-HT2A, 5-HT2C, and 5-HT1A receptors can vary significantly based on their chemical structure, leading to a diverse range of pharmacological effects. nih.govresearchgate.net

Table 1: Interaction of Tryptamine Analogues with Serotonin Receptors

| Compound | Receptor Target(s) | Observed Effect in Preclinical Models | Reference(s) |

|---|---|---|---|

| N,N-dimethyltryptamine (DMT) | 5-HT2A, 5-HT2C, mGluR2 | Discriminative stimulus effects, head twitches | nih.gov |

| N,N-diisopropyltryptamine (DiPT) | 5-HT2A, 5-HT2C | Discriminative stimulus effects, head twitches | nih.gov |

| Psilocybin | 5-HT2A, 5-HT1A | Reduction in depressive symptoms | nih.gov |

| 5-MeO-DMT | 5-HT2A, 5-HT1A | Antidepressant-like effects, promotion of spinogenesis | researchgate.netucdavis.edu |

Neurochemical Implications of Indole (B1671886) Ethylamine (B1201723) Analogues

The interaction of indole ethylamine analogues with serotonin receptors triggers a cascade of downstream neurochemical changes. frontiersin.org Beyond direct receptor agonism, some tryptamines can also influence the release and reuptake of serotonin in the brain. nih.gov Tryptamine itself has been identified as a monoamine releasing agent, promoting the release of serotonin, dopamine (B1211576), and norepinephrine (B1679862). wikipedia.org This action may be mediated through agonism at the trace amine-associated receptor 1 (TAAR1). wikipedia.org

The neurochemical effects of these compounds are not limited to the serotonergic system. For example, some studies suggest that the effects of certain tryptamines, like LSD, may also involve dopamine receptors. frontiersin.org The activation of 5-HT2A receptors by tryptamines can lead to changes in brain connectivity and activation patterns in regions with high densities of these receptors, such as the visual cortex, prefrontal cortex, and areas involved in theory of mind. frontiersin.orgnih.gov These alterations in neural circuitry are thought to underlie the profound changes in perception, cognition, and mood associated with these compounds. frontiersin.orgfrontiersin.org

Furthermore, the activation of 5-HT2A receptors has been linked to neuroplastic changes, including the promotion of dendritic spine growth, a process known as spinogenesis. ucdavis.edu This suggests that indole ethylamine analogues may have the potential to induce structural and functional changes in the brain, which could have long-lasting therapeutic implications. ucdavis.edu

Enzymatic and Receptor-Mediated Activities

Beyond their well-documented effects on neurotransmitter systems, tryptamine and its derivatives engage in a variety of other enzymatic and receptor-mediated activities. These interactions contribute to their broad pharmacological profile and potential therapeutic applications.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Recent preclinical research has identified novel indole ethylamine derivatives as potent activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). mdpi.comnih.govnih.gov PPARα is a crucial regulator of lipid metabolism, and its activation is a therapeutic target for conditions like nonalcoholic fatty liver disease (NAFLD). mdpi.comnih.gov In a study investigating a series of newly synthesized indole ethylamine derivatives, one particular compound demonstrated the ability to effectively activate PPARα in AML12 cells, a mouse hepatocyte cell line. mdpi.comnih.govresearchgate.net This activation was shown to be more potent than that of the commercial PPARα agonist fenofibrate. mdpi.com Molecular docking studies further supported these findings, revealing a strong binding affinity of the indole derivative to the PPARα drug-binding pocket. mdpi.comnih.gov

Carnitine Palmitoyltransferase 1 (CPT1) Interactions

In conjunction with PPARα activation, the same novel indole ethylamine derivatives were found to interact with Carnitine Palmitoyltransferase 1 (CPT1). mdpi.comnih.gov CPT1 is a key enzyme in fatty acid oxidation, and its activity is closely linked to PPARα signaling. mdpi.com The study demonstrated that the lead indole derivative could effectively activate CPT1a in oleic acid-induced AML12 cells. mdpi.comnih.gov This dual activation of PPARα and CPT1a resulted in a significant reduction of intracellular triglyceride levels and upregulated the expression of enzymes involved in fatty acid oxidation and lipogenesis. mdpi.comnih.gov This suggests a potential therapeutic role for these compounds in regulating lipid metabolism. mdpi.comnih.gov The degradation of L-tryptophan by indoleamine 2,3-dioxygenase (IDO) has also been shown to enhance CPT1 activity and fatty acid oxidation in human T-cells. nih.gov

Table 2: Effects of a Novel Indole Ethylamine Derivative on Lipid Metabolism in OA-induced AML12 Cells

| Parameter | Effect of Compound 9 | Mechanism | Reference(s) |

|---|---|---|---|

| Intracellular Triglyceride Levels | Reduced by 28.07% (5 μM), 37.55% (10 μM), and 51.33% (20 μM) | Activation of PPARα and CPT1a | mdpi.comnih.gov |

| PPARα Activity | Increased agonist activity compared to fenofibrate | Direct binding and activation | mdpi.comnih.gov |

| CPT1a Activity | Effectively activated | Upregulation of expression | mdpi.comnih.gov |

| HSL and ATGL Expression | Upregulated | Promotion of lipolysis | nih.gov |

| ACC Phosphorylation | Upregulated | Inhibition of lipogenesis and promotion of fatty acid oxidation | nih.gov |

Inhibition of Bacterial Efflux Pumps (e.g., NorA)

Certain indole derivatives have been identified as potent inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus. scienceopen.comnih.govnih.gov Efflux pumps are a significant mechanism of antibiotic resistance, as they actively extrude antimicrobial agents from the bacterial cell. frontiersin.orgnih.govmdpi.com By inhibiting these pumps, the intracellular concentration of antibiotics can be increased, thereby restoring their efficacy against resistant strains. nih.govfrontiersin.org

Several studies have synthesized and screened various indole derivatives for their efflux pump inhibitory activity. scienceopen.comnih.gov One study reported that indolic aldonitrones halogenated at position 5 of the indole core were particularly effective NorA inhibitors. scienceopen.com Another study identified a synthetic indole derivative, SMJ-5, as a potent NorA efflux pump inhibitor that increased the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in a NorA-overexpressing S. aureus strain. nih.gov This inhibition was also found to eradicate S. aureus biofilms when combined with ciprofloxacin. nih.gov While some synthetic indole derivatives have shown promise as antibacterial agents themselves, their primary potential in this context lies in their ability to act as adjuvants, potentiating the activity of existing antibiotics. nih.govnih.gov

Impact on Kinesin Eg5 (Anticancer Targets)

Currently, there is a lack of direct scientific evidence detailing the interaction between 1H-Indole-3-ethylamine sulphate or its close derivatives and the kinesin Eg5 protein, a crucial motor protein in mitotic spindle formation and a target for anticancer therapies. The balance of forces involving motor proteins like Eg5 is critical for proper cell division. While some cellular components are known to counteract Eg5, the role of indole-3-ethylamine derivatives in this specific context remains an area for future investigation.

Interaction with Microbial Enzymes (e.g., UDP-N-acetylmuramatel-alanine ligase, lanosterol (B1674476) 14α-demethylase)

The interaction of indole-3-ethylamine derivatives with microbial enzymes has been a subject of study, particularly in the context of antifungal drug development.

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. While direct studies on this compound are not available, various indole derivatives have been investigated as potential inhibitors of this enzyme. The development of dual inhibitors that target both fungal lanosterol 14α-demethylase and histone deacetylase is being explored as a strategy to combat azole-resistant candidiasis.

There is currently no specific information available in the scientific literature regarding the interaction of this compound or its derivatives with UDP-N-acetylmuramatel-alanine ligase, a bacterial enzyme involved in cell wall synthesis.

Prostanoid EP2 Receptor Antagonism and Neuroinflammation

The prostanoid EP2 receptor, activated by prostaglandin (B15479496) E2, is implicated in a variety of physiological and pathological processes, including neuroinflammation. Antagonism of this receptor is being investigated as a potential therapeutic strategy for neurodegenerative diseases. Research has shown that derivatives of indole have been synthesized and evaluated for their ability to act as antagonists of the prostanoid EP2 receptor. This suggests a potential role for this class of compounds in modulating neuroinflammatory pathways.

Cellular and Molecular Responses

In vitro studies using various cell models have demonstrated that indole-3-ethylamine derivatives can elicit a range of cellular and molecular responses, from modulating oxidative stress to influencing cell fate and protecting neurons.

Indole-3-ethylamine derivatives have demonstrated significant antioxidant properties in various in vitro models. These compounds are capable of scavenging free radicals and reducing oxidative stress, which is a key pathological factor in numerous diseases. The antioxidant activity is often attributed to the indole nucleus, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

| Indole-3-ethylamine Derivative Type | In Vitro Model | Observed Antioxidant Effect |

| Melatonin analogues | Lipid peroxidation assay | Inhibition of lipid peroxidation, with activity dependent on the substitution pattern. |

| 1,3,5-trisubstituted indole derivatives | H2O2-stimulated SH-SY5Y cells | Reduced cell mortality and decreased ROS production. |

| Indole-phenolic compounds | Aβ(25–35)-induced oxidative stress model in SH-SY5Y cells | Counteracted ROS generated by Aβ(25–35) and hydrogen peroxide, leading to increased cell viability. |

The influence of indole-3-ethylamine derivatives on cell proliferation and differentiation has been explored in the context of cancer research. Certain derivatives have shown cytotoxic and anti-proliferative effects on cancer cell lines.

For instance, 7-methyl-indole-3-ethyl isothiocyanate, an indole ethylamine derivative, has been shown to be cytotoxic to various neuroblastoma cell lines with an IC50 ranging from 2.5-5.0 μM, while having minimal effect on primary lung fibroblasts. This compound was found to induce apoptosis and cause an arrest in the cell cycle progression of neuroblastoma cells. The anti-proliferative effects were observed at an IC50 of 600 nM.

A growing body of evidence supports the neuroprotective potential of indole-3-ethylamine derivatives in cellular models of neurodegenerative diseases like Alzheimer's disease. These compounds exert their protective effects through multiple mechanisms, including antioxidant activity, modulation of protein aggregation, and anti-inflammatory actions.

In cellular models of Alzheimer's disease using SH-SY5Y neuroblastoma cells, synthetic indole-phenolic compounds have demonstrated the ability to protect against cytotoxicity induced by amyloid-β (Aβ) peptides. These derivatives have been shown to reduce ROS levels and promote the disaggregation of Aβ fibrils. The neuroprotective effects are often linked to their ability to mitigate oxidative stress and interfere with the toxic aggregation of proteins that are hallmarks of Alzheimer's disease.

| Compound/Derivative | Disease Model | Key Neuroprotective Findings |

| 1,3,5-trisubstituted indole derivatives | Aβ(25–35) in SH-SY5Y cells | Disaggregation of Aβ(25–35) fibrils and protection against Aβ-induced cytotoxicity. |

| Indole-phenolic hybrids | Aβ(25–35) in SH-SY5Y cells | Strong antioxidant and cytoprotective effects, reduction of ROS, and promotion of Aβ(25–35) disaggregation. |

Impact on Intestinal Barrier Function (in vitro and animal models)

Pre-clinical research utilizing both in vitro cell cultures and animal models has begun to elucidate the effects of 1H-Indole-3-ethylamine, commonly known as tryptamine, on the integrity and function of the intestinal barrier. This barrier is a critical interface, and its function is heavily reliant on the expression and organization of tight junction proteins and the regulation of ion and fluid transport across the epithelium. Tryptamine, a metabolite produced by the bacterial decarboxylation of dietary tryptophan, has been shown to interact with and modulate these components. nih.govnih.gov

In vitro studies using mouse colonic tissues have demonstrated that tryptamine can increase ion transport across the epithelium. Specifically, research has shown a rise in the short-circuit current (Isc), which is indicative of increased active ion secretion. nih.gov This effect was observed in tissues from germ-free, humanized (colonized with human fecal microbiota), and conventional mice, suggesting a direct effect on the host's epithelial cells. nih.gov The mechanism for this increased secretion has been linked to the activation of the serotonin 4 receptor (5-HT₄R), a G-protein-coupled receptor expressed in the colonic epithelium. nih.govnih.gov The secretory effect of tryptamine was absent in mice lacking the 5-HT₄R and could be blocked by a 5-HT₄R antagonist, confirming the receptor's role in this process. nih.govnih.gov This increased anion-dependent fluid secretion ultimately affects colonic transit. nih.gov

Further investigations into the broader class of indole derivatives, which includes tryptamine, have highlighted their role in enhancing intestinal barrier function. mdpi.comnih.gov These compounds can activate receptors such as the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR), which are involved in promoting intestinal homeostasis, enhancing barrier function through tight junctions, and reducing permeability. mdpi.com

Studies on related indole compounds, such as indole-3-propionic acid (IPA), provide further insight into the potential mechanisms by which tryptamine might influence the barrier. In a Caco-2/HT29 co-culture model, IPA was found to increase transepithelial electrical resistance (TEER) and decrease paracellular permeability. nih.govsci-hub.se This improvement in barrier integrity was correlated with an increased expression of key tight junction proteins, including claudin-1, occludin, and ZO-1. nih.govsci-hub.se Similarly, research in porcine intestinal epithelial cells has shown that tryptophan and its metabolites can enhance the expression of tight junction proteins. nih.govresearchgate.netresearchgate.net While not directly tryptamine, these findings on related indole molecules suggest a class effect on the structural components of the intestinal barrier.

Animal models have corroborated these in vitro findings. For instance, gnotobiotic mice colonized with Bacteroides thetaiotaomicron engineered to produce tryptamine showed accelerated gastrointestinal transit, consistent with the increased colonic secretion observed in vitro. nih.govnih.gov In studies of colitis models, other tryptophan metabolites have been shown to enhance intestinal barrier function by reducing FITC-dextran flux, indicating a decrease in intestinal permeability. elsevierpure.com

The following tables summarize the key findings from pre-clinical research on the impact of tryptamine and related indole compounds on intestinal barrier function.

Table 1: In Vitro Effects of Tryptamine on Intestinal Epithelial Function

| Model System | Compound | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Mouse Proximal Colon Tissue (Ussing Chamber) | Tryptamine | Increased short-circuit current (Isc) | Enhanced active ion and fluid secretion | nih.gov |

| Mouse Colonoids | Tryptamine | Increased fluid secretion | Modulation of intestinal transit | nih.govnih.gov |

| Caco-2/HT29 Co-culture | Indole-3-propionic acid (IPA) | Increased transepithelial electrical resistance (TEER), decreased paracellular permeability | Enhanced epithelial barrier integrity | nih.govsci-hub.se |

| Caco-2/HT29 Co-culture | Indole-3-propionic acid (IPA) | Increased expression of claudin-1, occludin, and ZO-1 | Strengthening of tight junctions | nih.govsci-hub.se |

Table 2: Animal Model Research on Tryptamine and Intestinal Function

| Animal Model | Experimental Condition | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Germ-Free Mice | Colonization with tryptamine-producing B. thetaiotaomicron | Accelerated gastrointestinal transit | Tryptamine directly influences host gut motility | nih.govnih.gov |

| 5-HT₄R Knockout Mice | Treatment with tryptamine | No increase in colonic secretion | Effect is dependent on the 5-HT₄R receptor | nih.govnih.gov |

Metabolic Pathways and Biotransformation of Indole 3 Ethylamine Compounds

Endogenous Tryptophan Degradation Pathways Yielding Indole (B1671886) Derivatives

Tryptophan, an essential amino acid obtained from dietary sources, serves as a precursor to a multitude of bioactive compounds, including various indole derivatives. nih.govnih.gov In the human body, tryptophan is metabolized through several major pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov

The serotonin pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan, which is then decarboxylated to form serotonin (5-hydroxytryptamine), a crucial neurotransmitter. wikipedia.org Further metabolism of serotonin by monoamine oxidase and aldehyde dehydrogenase produces 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted. wikipedia.org

The kynurenine pathway, which accounts for the majority of tryptophan degradation, is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) or tryptophan-2,3-dioxygenase (TDO). nih.gov This pathway generates several neuroactive and immunomodulatory metabolites. nih.gov While not directly producing indole-3-ethylamine, this pathway's depletion of tryptophan can influence the availability of this precursor for other metabolic routes. nih.gov

Another significant pathway involves the direct decarboxylation of tryptophan to produce tryptamine (B22526) (indole-3-ethylamine). nih.gov This monoamine alkaloid can then be a substrate for various enzymatic modifications. nih.gov

Role of Gut Microbiota in Indole and Indole-Derived Metabolite Production

The human gut microbiota plays a pivotal role in metabolizing dietary tryptophan that escapes absorption in the upper gastrointestinal tract. nih.gov A diverse array of gut bacteria possesses the enzymatic machinery to convert tryptophan into a wide range of indole derivatives. tandfonline.comnih.gov This microbial metabolism is a primary source of many indole compounds found in the body. tandfonline.com

The most direct pathway is the conversion of tryptophan to indole by the enzyme tryptophanase, which is present in various bacterial species, including Escherichia coli, Clostridium spp., and Bacteroides spp. nih.gov Tryptophan can also be metabolized by gut microbes into other indole derivatives such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-aldehyde (IAld). tandfonline.comnih.gov For instance, certain bacteria can convert tryptophan to indole-3-pyruvic acid, which is then further metabolized to IAA or ILA. nih.govtandfonline.com

These microbially-produced indole metabolites are not merely waste products; they act as signaling molecules within the gut, influencing the composition and function of the microbial community itself and interacting with the host's intestinal cells. nih.govresearchgate.net Recent research highlights the significant impact of these metabolites on host health, including immune regulation and metabolic homeostasis. nih.goveurekalert.org

Table 1: Key Indole Derivatives Produced by Gut Microbiota

| Metabolite | Precursor | Key Microbial Enzymes |

|---|---|---|

| Indole | Tryptophan | Tryptophanase nih.gov |

| Indole-3-acetic acid (IAA) | Tryptophan, Indole-3-acetamide nih.govnih.gov | Tryptophan monooxygenase, Indole-3-acetamide hydrolase nih.gov |

| Indole-3-propionic acid (IPA) | Tryptophan nih.gov | Phenyllactate dehydratase nih.gov |

| Indole-3-lactic acid (ILA) | Tryptophan nih.gov | Phenyllactate dehydratase nih.gov |

| Indole-3-aldehyde (IAld) | Tryptophan tandfonline.com | Aromatic amino acid aminotransferase nih.gov |

Sulphation Processes in Biological Systems and Sulphate Conjugation

Sulphation is a crucial Phase II biotransformation reaction that plays a vital role in the detoxification and elimination of a wide variety of endogenous and exogenous compounds. youarethehealer.orgjove.com This process involves the addition of a sulfonate group (SO₃⁻) to a substrate, thereby increasing its water solubility and facilitating its excretion, typically in the urine. youarethehealer.orgjove.com

The sulphation reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). youarethehealer.org These enzymes utilize a universal sulfate (B86663) donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer the sulfonate group to the acceptor molecule. youarethehealer.orgwikipedia.org Substrates for sulphation commonly include compounds with hydroxyl or amine functional groups, such as phenols, alcohols, and aromatic amines. jove.com

Sulphation is a major pathway for the metabolism of numerous drugs, steroids, and neurotransmitters. youarethehealer.org While generally considered a detoxification process, in some instances, sulphation can lead to the formation of reactive metabolites. jove.comnih.gov The resulting sulfate conjugates are typically inactive and are readily eliminated from the body. youarethehealer.org

For indole-3-ethylamine, its primary amine group is a potential site for sulphation, leading to the formation of 1H-Indole-3-ethylamine sulphate. This conjugation would significantly alter its physicochemical properties, making it more polar and amenable to renal clearance.

Enzymatic Biotransformations of Indole-3-ethylamine Derivatives

Indole-3-ethylamine (tryptamine) and its derivatives are subject to various enzymatic transformations within the body. One of the key enzymes involved is indole(ethyl)amine N-methyltransferase, which has been identified in the brain and catalyzes the N-methylation of various indole-ethylamine substrates. nih.gov This process can lead to the formation of N-methyltryptamine and N,N-dimethyltryptamine (DMT), which are known for their psychoactive properties. wikipedia.org

Another significant metabolic pathway for tryptamine is oxidative deamination, primarily catalyzed by monoamine oxidase (MAO). wikipedia.org This reaction converts tryptamine to indole-3-acetaldehyde, which is then further oxidized by aldehyde dehydrogenase to indole-3-acetic acid (IAA). wikipedia.org

Furthermore, the indole ring itself can be a target for enzymatic modification. For instance, hydroxylation of the indole ring can occur, leading to the formation of compounds like serotonin (5-hydroxytryptamine). wikipedia.org

Pyrolysis Behavior of Tryptophan and Formation of Indole Ring-Containing Products

Pyrolysis, the thermal decomposition of organic material at elevated temperatures in the absence of oxygen, can lead to the formation of various indole-containing compounds from tryptophan. When subjected to conditions mimicking cigarette combustion, L-tryptophan yields a complex mixture of products. researchgate.net

The primary pyrolysis products of L-tryptophan include 3-methylindole (B30407) (skatole), indole, and 1H-indole-3-ethanamine (tryptamine). researchgate.net Other identified products include 1H-indole-3-acetonitrile and various substituted indoles and other aromatic compounds. researchgate.net The metabolic activation of some of these tryptophan pyrolysis products, such as 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), has been studied, revealing the formation of mutagenic metabolites by liver enzymes. nih.gov

Table 2: Major Pyrolysis Products of L-Tryptophan

| Product | Relative Abundance (%) |

|---|---|

| 3-Methyl indole (Skatole) | 46.19 researchgate.net |

| Indole | 27.25 researchgate.net |

| 1H-Indole-3-ethanamine (Tryptamine) | 7.02 researchgate.net |

| 2,4,6-Trimethyl benzonitrile | 4.27 researchgate.net |

| 1H-Indole-3-acetonitrile | 3.18 researchgate.net |

| 2,3-Dimethyl 1H-indole | 1.98 researchgate.net |

| 9H-Pyrido[3,4-b]indole (Carbazoline) | 1.38 researchgate.net |

Emerging Research Avenues and Future Directions for 1h Indole 3 Ethylamine Sulphate Research

Exploration of Novel Pharmacological Targets

While the interaction of tryptamine (B22526) derivatives with serotonin (B10506) receptors, particularly the 5-HT2A receptor, is well-established, current research is actively exploring a wider range of pharmacological targets to unlock new therapeutic potentials. wikipedia.orgnih.govresearchgate.net

Trace Amine-Associated Receptors (TAARs): Tryptamine is a known agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems. wikipedia.org Activation of TAAR1 is being investigated as a potential treatment for neuropsychiatric conditions like schizophrenia and depression. wikipedia.org The receptor's expression in key brain regions associated with dopamine (B1211576) and serotonin systems, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), underscores its importance as a therapeutic target. wikipedia.org

Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1): Recent studies have identified novel indole (B1671886) ethylamine (B1201723) derivatives as regulators of lipid metabolism through the dual targeting of PPARα and CPT1. mdpi.comnih.gov These targets are crucial in the context of nonalcoholic fatty liver disease (NAFLD). nih.gov One study demonstrated that a synthesized indole ethylamine derivative could effectively activate PPARα and CPT1a, leading to a significant reduction in intracellular triglyceride levels in liver cells. mdpi.comnih.gov This dual-target approach presents a promising strategy for developing treatments for metabolic disorders. nih.gov

Cholinesterases: The tryptamine scaffold is being used to design multi-target-directed ligands (MTDLs) against neurodegenerative disorders associated with cholinesterase (ChE) activity, such as Alzheimer's and Parkinson's disease. nih.gov Researchers have synthesized carbamylated tryptamine derivatives that show potent inhibition of butyrylcholinesterase (BuChE), a key enzyme in the progression of these diseases. nih.gov

Other Receptors and Transporters: Beyond these specific examples, research continues to profile the interaction of tryptamine analogues with a wide array of biogenic amine transporters and receptor subtypes. researchgate.netresearchgate.net Studies have shown that various derivatives interact not only with multiple serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B) but also with serotonin and norepinephrine (B1679862) transporters, revealing complex pharmacological profiles. researchgate.netresearchgate.net Some indole derivatives have also been identified as ligands for the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of cellular oxidative stress, and as allosteric modulators of adenosine (B11128) receptors. mdpi.com

The table below summarizes the binding affinities and activities of select tryptamine derivatives at various pharmacological targets.

Table 1: Pharmacological Targets and Activities of Tryptamine Derivatives

| Derivative/Compound | Target | Observed Activity/Affinity | Potential Application |

|---|---|---|---|

| Tryptamine | TAAR1 | Agonist | Neuropsychiatric disorders wikipedia.org |

| Tryptamine | 5-HT2A Receptor | Full Agonist (EC50 = 7.36 ± 0.56 nM) | Research on neurotransmission wikipedia.org |

| Novel Indole Ethylamine Derivative (Compound 9) | PPARα / CPT1a | Dual Activator | Nonalcoholic fatty liver disease (NAFLD) mdpi.comnih.gov |

| Carbamylated Tryptamine Derivatives (e.g., 2b-2f) | Butyrylcholinesterase (BuChE) | Potent Inhibitors (nanomolar range) | Neurodegenerative disorders nih.gov |

| 4,6-dichloro-2-methyl-3-aminoethylindole (DCAI) | Oncogenic K-ras (G12D) | Ligand, inhibits nucleotide exchange | Cancer lookchem.com |

| Indole Derivatives (Compound 27a) | Adenosine A1 Receptor | Antagonist (Ki = 161 nM) | Research on GPCR modulation mdpi.com |

Development of Advanced Synthetic Methodologies

The growing interest in the therapeutic potential of the indole ethylamine scaffold has spurred the development of more efficient and versatile synthetic methods. While classic approaches like the Fischer indole synthesis remain relevant, modern methodologies focus on improving yields, regioselectivity, and scalability, and enabling the creation of diverse compound libraries. lookchem.com

Modified Fischer Indole Synthesis: Researchers have refined the Fischer indole synthesis to achieve orthogonal syntheses of specifically substituted tryptamine derivatives. lookchem.com One notable advancement involves using a bromine atom as a temporary, easily removable protecting group. This strategy allows for complete regiocontrol during the synthesis of 4- and 6-substituted tryptamines, preventing the formation of undesired isomers. lookchem.com

One-Pot Reductive Alkylation: A direct, one-pot reductive alkylation of indoles has been developed, representing a convergent and versatile approach for synthesizing tryptamine derivatives. researchgate.net This method uses safe and inexpensive reagents and proceeds under mild conditions, tolerating various functional groups. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as l-phenylalanine (B559525) decarboxylase can be used for the decarboxylation of tryptophan derivatives to produce tryptamine and its isotopically labeled analogues. nih.gov Engineered microbes, like E. coli, have been developed to host biosynthetic pathways capable of producing a wide array of tryptamine derivatives from simple precursors. researcher.life

Column-Free Synthesis: To address the cost and time associated with purification, methods are being developed to synthesize tryptamine derivatives without the need for column chromatography. grinnell.edu One such approach uses phthalimide (B116566) or saccharin (B28170) as precursors to generate N-substituted tryptamine derivatives that can be purified through other means. grinnell.edu

The following table outlines some of the advanced synthetic strategies for producing tryptamine derivatives.

Table 2: Advanced Synthetic Methodologies for Tryptamine Derivatives

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Modified Fischer Indole Synthesis | Substituted Phenylhydrazines | Use of bromine as a regiocontrolling protecting group. | lookchem.com |

| One-Pot Reductive Alkylation | Indoles, N-protected aminoethyl acetals | Convergent, mild conditions, tolerates multiple functional groups. | researchgate.net |

| Enzymatic Decarboxylation | L-tryptophan derivatives | High selectivity, enables isotopic labeling. | nih.gov |

| Column-Free Synthesis | Phthalimide, Saccharin | Avoids chromatographic purification, improving efficiency. | grinnell.edu |

| Microbial Biosynthesis | Tryptophan or indole derivatives | Utilizes engineered E. coli to produce a diverse library of compounds. | researcher.life |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects and mechanisms of action of 1H-Indole-3-ethylamine sulphate and its derivatives, researchers are increasingly integrating "omics" technologies, such as metabolomics and proteomics.

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for studying tryptamine metabolism. creative-proteomics.comnih.gov High-sensitivity LC-MS platforms can identify and quantify dozens of tryptamine-related metabolites in a single analysis of biological samples like urine or blood. creative-proteomics.commdpi.com These studies are crucial for identifying biomarker metabolites that can confirm exposure and for understanding the metabolic pathways, which often involve hydroxylation, O-demethylation, and conjugation with sulphates or glucuronic acid. mdpi.comresearchgate.net For instance, studies on α-methyltryptamine using human hepatocyte incubations successfully predicted its major metabolites found in postmortem samples. mdpi.com

Proteomics: Proteomics, the large-scale study of proteins, provides insights into how tryptamine derivatives affect cellular function at the protein level. proteomics.com Techniques like Tandem Mass Tag (TMT)-based quantitative proteomics can be used to analyze changes in the proteome of cells or tissues after treatment with a compound. nih.gov This can help identify the specific proteins and pathways that are modulated, revealing the compound's mechanism of action. nih.gov For example, proteomic analysis could be used to identify the downstream protein expression changes following the activation of PPARα by an indole ethylamine derivative, providing a deeper understanding of its lipid-regulating effects. mdpi.comnih.gov

Discovery of New Biological Activities of Indole Ethylamine Scaffolds

The indole ethylamine scaffold is a privileged structure found in numerous natural and synthetic compounds with a wide spectrum of biological activities. ijpsr.comnih.govstonybrook.eduresearchgate.net Research continues to uncover new therapeutic applications for this versatile molecular framework.

Anticancer Activity: Several novel tryptamine derivatives have been synthesized and evaluated for their potential as antitumor agents. mdpi.com Research has shown that combining the tryptamine scaffold with other chemical moieties, such as an azelayl chain or a 1,1,1-trichloroethyl group, can produce compounds with significant activity against hematological and solid tumor cell lines. mdpi.comnih.gov For example, one derivative showed high toxicity against solid tumor lines with IC50 values in the low nanomolar to sub-micromolar range. mdpi.com The indole nucleus is a key feature in established anticancer drugs like vincristine (B1662923) and vinblastine (B1199706). mdpi.com

Lipid Metabolism Regulation: As mentioned previously, indole ethylamine derivatives have emerged as promising regulators of lipid metabolism. mdpi.comnih.gov By targeting PPARα and CPT1, these compounds can reduce triglyceride accumulation and modulate the expression of genes involved in fatty acid oxidation, offering a potential new therapeutic avenue for NAFLD. nih.govsemanticscholar.org

Neuroprotective and Anti-inflammatory Effects: Beyond their direct action on neurotransmitter receptors, certain tryptamine derivatives exhibit neuroprotective and anti-inflammatory properties. nih.gov In one study, carbamylated tryptamine derivatives demonstrated favorable neuroprotective potency in a cellular model of oxidative stress and also showed antioxidant and COX-2 inhibitory effects. nih.gov

Antimicrobial and Other Activities: The indole scaffold is associated with a vast range of other pharmacological activities, including antimicrobial, antifungal, antiviral, and antidiabetic properties. ijpsr.comnih.gov This broad bioactivity encourages the continued exploration of new derivatives for various infectious and metabolic diseases. ijpsr.com

Application in Chemical Biology and Probe Development

The unique properties of the indole ethylamine scaffold make it an excellent tool for chemical biology and the development of molecular probes to investigate complex biological systems.

Building Blocks for Drug Discovery: Tryptamine and its derivatives are frequently used as chemical building blocks in the synthesis of more complex, biologically active compounds and natural products. grinnell.eduresearchgate.netmdpi.com Their structural resemblance to neurotransmitters allows them to serve as a foundation for designing ligands that can probe the function of specific receptors and enzymes. nih.govontosight.ai

Isotopically Labeled Probes: The synthesis of tryptamine derivatives labeled with isotopes such as deuterium (B1214612) (²H) allows for detailed mechanistic and metabolic studies. nih.gov For example, deuterated tryptamine can be used in enzymatic assays or mass spectrometry-based metabolomics to trace the fate of the molecule within a biological system without altering its fundamental chemical properties. nih.gov

Probes for Target Identification: By functionalizing the tryptamine scaffold, researchers can create probes for target identification and validation. For instance, attaching a photo-affinity label or a biotin (B1667282) tag could allow for the covalent labeling and subsequent isolation of receptor proteins, helping to deorphanize receptors or confirm drug-target engagement. The development of diversified tryptamine analogues is of interest for exploring ligand binding to challenging targets like oncogenic K-ras. lookchem.com The use of tryptamine derivatives as ligands has been crucial in characterizing the binding pockets of various receptors and enzymes. mdpi.com

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1H-Indole-3-ethylamine sulphate, and how should data be interpreted?

- Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., indole ring vibrations at ~3400 cm⁻¹ and sulphate stretching at ~1100 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation:

- ¹H NMR : Focus on aromatic protons (δ 6.8–7.5 ppm) and ethylamine protons (δ 2.8–3.5 ppm).

- ¹³C NMR : Confirm sulphate linkage via carbon shifts near electronegative groups.

Cross-validate spectral data with the NIST Chemistry WebBook for consistency . For quantitative analysis, pair HPLC with mass spectrometry (LC-MS) to confirm molecular ion peaks ([M+H]⁺) and purity.

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Implement gradient elution in HPLC using a C18 column and UV detection at 280 nm (indole absorption band). Monitor sulphate content via ion chromatography or gravimetric analysis after barium chloride precipitation. Document procedural steps rigorously to minimize hygroscopicity-induced contamination, as moisture can alter sulphate stoichiometry .

Advanced Research Questions

Q. How should experimental designs address the hygroscopic nature of this compound in stability studies?

- Methodological Answer : Design controlled-environment experiments (e.g., humidity chambers at 25°C/60% RH and 40°C/75% RH) to assess moisture uptake. Use thermogravimetric analysis (TGA) to quantify mass loss and differential scanning calorimetry (DSC) to detect hydrate formation. Include a control group with desiccated samples. Data should be analyzed using ANOVA to compare degradation rates across conditions, with uncertainty margins reported for reproducibility .

Q. What statistical approaches resolve contradictions in reactivity data for this compound across studies?

- Methodological Answer : Apply meta-analysis to reconcile discrepancies. For example, if conflicting reports exist on sulphonation efficiency:

Q. How can researchers optimize synthetic pathways for this compound while minimizing by-products?

- Methodological Answer : Employ design of experiments (DoE) to test variables like pH, temperature, and reagent stoichiometry. Use gas chromatography-mass spectrometry (GC-MS) to identify by-products (e.g., unreacted indole derivatives). Optimize via response surface methodology (RSM), prioritizing yield and purity. Document all synthetic attempts in a failure log to refine protocols .

Data Presentation and Analysis Guidelines

Table 1 : Comparison of Spectroscopic Techniques for this compound

Critical Considerations for Literature Review

- Gaps/Contradictions : Existing studies often lack standardized protocols for sulphate quantification, leading to variability in purity assessments. Prioritize peer-reviewed sources that detail calibration curves and validation parameters .

- Synthesis of Evidence : Cross-reference spectral data from NIST with independent studies to confirm structural assignments. Discrepancies in melting points or solubility profiles may indicate polymorphic forms requiring further crystallographic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.